

Amphetamine-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl*

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This guide provides an in-depth exploration of Amphetamine-d6 hydrochloride (α -(methyl-d3)-benzeneethan- α,β,β -d3-amine, monohydrochloride), a critical tool in modern analytical and forensic toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical applications of this deuterated internal standard, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Isotopic Labeling in Amphetamine Analysis

Amphetamine, a potent central nervous system stimulant, is a widely prescribed medication for conditions such as ADHD and narcolepsy.[1] However, its high potential for abuse makes it a frequently encountered substance in forensic and clinical toxicology.[2][3] Accurate and precise quantification of amphetamine in biological matrices is therefore paramount.

Amphetamine-d6 hydrochloride serves as an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The substitution of six hydrogen atoms with deuterium isotopes results in a molecule that is chemically and physically almost identical to the parent compound but has a distinct, higher molecular weight. This

property is the cornerstone of its utility in quantitative analysis, allowing for the correction of variability during sample preparation and analysis.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Amphetamine-d6 hydrochloride is essential for its proper handling, storage, and application in analytical methodologies.

Property	Value	Source(s)
Chemical Name	α -(methyl-d3)-benzeneethan- α,β,β -d3-amine, monohydrochloride	[4]
Molecular Formula	C ₉ H ₇ D ₆ N • HCl	[4]
Molecular Weight	177.7 g/mol	[4]
CAS Number	205437-60-1	[4]
Appearance	Crystalline solid	[4]
Purity (Deuterated Forms)	≥99% (d ₁ -d ₆)	[4]
Solubility	DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL	[4]
Storage Temperature	-20°C	[2]

Synthesis of Amphetamine-d6 Hydrochloride

The synthesis of deuterated compounds is a specialized process designed to introduce stable heavy isotopes into a molecule. While specific proprietary methods for the synthesis of Amphetamine-d6 hydrochloride are not publicly detailed, a plausible and common approach involves the use of deuterated precursors in established synthetic routes for amphetamine, such as the Leuckart reaction or reductive amination.[7][8]

A representative synthesis could involve the following conceptual steps:

- Preparation of Deuterated Phenyl-2-propanone (P2P-d5): The aromatic ring and the α -carbon of P2P can be deuterated through acid-catalyzed exchange reactions using deuterated acid (e.g., D_2SO_4) in heavy water (D_2O).
- Reductive Amination with Deuterated Ammonia: The deuterated P2P can then undergo reductive amination using a deuterated ammonia source (e.g., ND_3) and a reducing agent. To introduce the final deuterium atom on the β -carbon, a deuterated reducing agent like sodium borodeuteride ($NaBD_4$) can be employed.
- Formation of the Hydrochloride Salt: The resulting deuterated amphetamine freebase is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

It is important to note that the synthesis of controlled substances and their analogues is highly regulated and should only be performed by licensed and authorized laboratories.

Analytical Applications and Methodologies

The primary application of Amphetamine-d6 hydrochloride is as an internal standard for the quantitative analysis of amphetamine in biological matrices such as urine, blood, and serum.[2] [9] Its use is integral to methods that adhere to guidelines from regulatory bodies like the Substance Abuse and Mental Health Services Administration (SAMHSA).[8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and precise analytical technique.[5] The fundamental principle is that the deuterated standard, being chemically identical to the analyte, will behave identically during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[6] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus keeping the ratio of their signals constant. This allows for the accurate calculation of the analyte concentration even with incomplete recovery.[5]

Caption: Workflow illustrating the role of Amphetamine-d6 HCl in quantitative LC-MS/MS analysis.

Validated LC-MS/MS Protocol for Amphetamine in Urine

The following is a detailed, step-by-step protocol for the quantitative analysis of amphetamine in urine using Amphetamine-d6 hydrochloride as an internal standard. This protocol is a composite of best practices from validated methods.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Materials and Reagents:

- Amphetamine standard solution
- Amphetamine-d6 hydrochloride internal standard (IS) solution
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18 M Ω ·cm)
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Centrifuge tubes
- Autosampler vials

2. Sample Preparation (Solid-Phase Extraction):

- To 1.0 mL of urine sample in a centrifuge tube, add 50 μ L of the Amphetamine-d6 hydrochloride IS working solution (e.g., 1 μ g/mL).
- Vortex the sample for 10 seconds.
- Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
- Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the entire sample onto the SPE cartridge.

- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in a 90:10 mixture of dichloromethane and isopropanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: Ramp to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.0-4.1 min: Return to 5% B
 - 4.1-5.0 min: Re-equilibrate at 5% B
- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Amphetamine	136.1	119.1	10
Amphetamine	136.1	91.1	20
Amphetamine-d6	142.1	122.1	10
Amphetamine-d6	142.1	93.1	20

4. Data Analysis and Quantification:

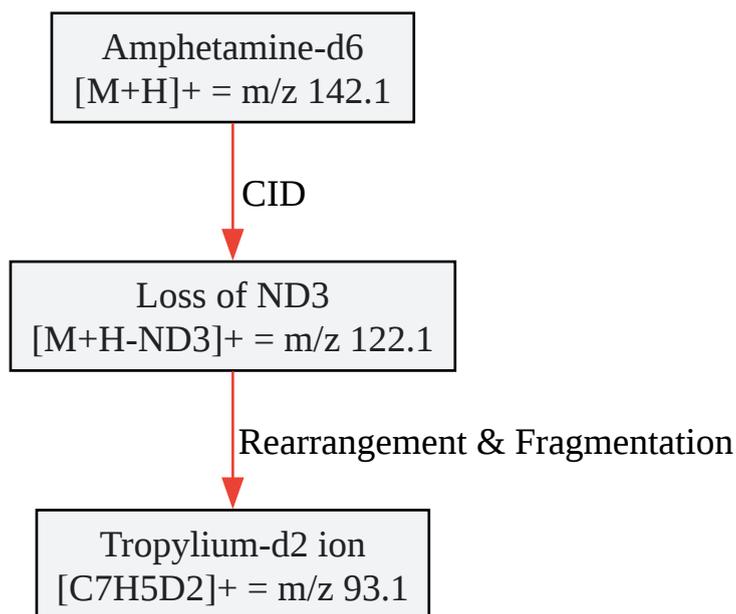
- Integrate the peak areas for the specified MRM transitions for both amphetamine and Amphetamine-d6.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of Amphetamine-d6 is characterized by a molecular ion peak that is 6 mass units higher than that of unlabeled amphetamine. The fragmentation pattern upon

collision-induced dissociation (CID) in the mass spectrometer is crucial for setting up the MRM transitions for quantitative analysis. The primary fragmentation of amphetamine involves the loss of the amino group and adjacent carbons.[7][13]



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Caption: Proposed mass fragmentation pathway of Amphetamine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for Amphetamine-d6 hydrochloride are not readily accessible, the expected spectra can be predicted based on the structure and known chemical shifts of the non-deuterated analogue.

- ¹H NMR: The proton NMR spectrum of Amphetamine-d6 hydrochloride would be significantly simplified compared to amphetamine. The signals corresponding to the methyl group and the protons on the α and β carbons of the side chain would be absent due to the deuterium substitution. The only remaining signals would be from the aromatic protons on the phenyl ring, which would appear as a multiplet in the region of 7.2-7.4 ppm.
- ¹³C NMR: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will

also be slightly upfield compared to their non-deuterated counterparts. The signal for the methyl carbon would be observed as a septet in the proton-coupled spectrum.

Regulatory and Safety Information

Amphetamine is classified as a Schedule II controlled substance in the United States by the Drug Enforcement Administration (DEA).[14][15] This classification indicates a high potential for abuse, which may lead to severe psychological or physical dependence, but also has a currently accepted medical use.[16] As a deuterated analogue of a Schedule II substance, Amphetamine-d6 hydrochloride is also treated as a controlled substance and is subject to the same regulatory requirements for handling, storage, and disposal.[14]

Safety Precautions:

- Amphetamine-d6 hydrochloride is for research and forensic use only and should not be used in humans or animals.
- It is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Work should be conducted in a well-ventilated area or a fume hood.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Amphetamine-d6 hydrochloride is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and pharmacology. Its near-identical properties to amphetamine, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometry. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is crucial for obtaining accurate, reliable, and defensible scientific data.

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